2-Chloro-5-methoxybenzonitrile

Description

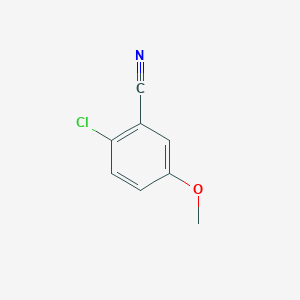

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFLIOTUXVHNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563259 | |

| Record name | 2-Chloro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127667-00-9 | |

| Record name | 2-Chloro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methoxybenzonitrile

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a particular focus on its role in drug discovery. Detailed experimental procedures, safety protocols, and analytical methodologies are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

This compound, also known as 4-chloro-3-cyanoanisole, is an organic compound featuring a benzene ring substituted with chloro, methoxy, and cyano functional groups.[1] Its strategic placement of these groups makes it a valuable building block in organic synthesis, particularly for constructing more complex molecular architectures found in biologically active compounds. The presence of the chloro and methoxy groups, for instance, can significantly influence a molecule's interaction with biological targets and its metabolic stability.[2][3] This guide aims to provide a detailed technical resource for professionals working with this versatile chemical.

Molecular Formula: C₈H₆ClNO

Molecular Weight: 167.59 g/mol

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

| Property | Value | Reference |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 48 - 52 °C | [6] |

| Boiling Point | 276 - 278 °C | [6] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [6] |

| Flash Point | 119.1 °C | [6] |

| Storage | Store at 2°C - 8°C in a dry, well-ventilated area. | [6] |

Synthesis Protocols

Several synthetic routes to this compound have been reported. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

From 2-Chloro-5-hydroxybenzonitrile

One common laboratory-scale synthesis involves the methylation of 2-chloro-5-hydroxybenzonitrile.

Reaction Scheme:

Caption: Synthesis of this compound from 2-chloro-5-hydroxybenzonitrile.

Detailed Protocol:

-

Reaction Setup: To a stirred solution of 2-chloro-5-hydroxybenzonitrile (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

The causality behind these steps lies in the Williamson ether synthesis mechanism. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic methyl iodide in an SN2 reaction to form the desired methoxy group. Acetone is a suitable polar aprotic solvent for this reaction.

From 4-Chloroanisole

An alternative route starts from the more readily available 4-chloroanisole.[5] This multi-step synthesis involves formylation followed by conversion of the aldehyde to a nitrile.

Workflow Diagram:

Caption: Multi-step synthesis of this compound from 4-chloroanisole.

This pathway provides an alternative for large-scale production where the cost and availability of starting materials are critical considerations.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by its three functional groups: the nitrile, the chloro substituent, and the aromatic ring.

Key Reactions

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, which are common functionalities in drug molecules.[7]

-

Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This is a powerful tool for library synthesis in drug discovery.

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, providing a key synthetic handle for further derivatization.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, while the chloro and cyano groups are deactivating. This interplay of electronic effects directs incoming electrophiles to specific positions on the aromatic ring.

Role in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry. The chloro and methoxy groups can modulate the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability.[2][3] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that are crucial for binding to biological targets.

For example, related benzonitrile derivatives have been utilized in the development of agrochemicals and pharmaceuticals.[8] The trifluoromethyl analogue, 2-chloro-5-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of various pesticides, where the trifluoromethyl group enhances bioavailability and metabolic stability.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[9][10] The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The ¹³C NMR will show distinct peaks for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-Cl stretch, and C-O stretch of the methoxy group.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[13][14]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.

-

Gas Chromatography (GC): GC can also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.[14]

Workflow for Analytical Characterization:

Caption: A typical workflow for the analytical characterization of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][15]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.[1]

-

In case of eye contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[1]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration.[15]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek immediate medical advice/attention.[1][15]

Conclusion

This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, along with essential information on its analytical characterization and safe handling. A thorough understanding of these aspects is crucial for leveraging the full potential of this compound in scientific innovation.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound | 127667-00-9 [chemicalbook.com]

- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, Specifications [nj-finechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. lehigh.edu [lehigh.edu]

- 13. youtube.com [youtube.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. fishersci.es [fishersci.es]

- 16. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Technical Guide to 2-Chloro-5-methoxybenzonitrile

Abstract

This document provides an in-depth technical overview of 2-Chloro-5-methoxybenzonitrile (CAS No. 127667-00-9), a key chemical intermediate with significant utility in the pharmaceutical and fine chemical industries. As a substituted benzonitrile, its unique electronic and steric properties, conferred by the chloro, methoxy, and nitrile functional groups, make it a versatile building block for complex molecular architectures. This guide synthesizes critical data on its physicochemical properties, spectroscopic signatures, principal synthetic routes, and chemical reactivity. Furthermore, we explore its applications in modern drug discovery and provide essential safety and handling protocols to ensure its effective and safe utilization in a research and development setting.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 4-chloro-3-cyanoanisole, is a polysubstituted aromatic compound.[1] The arrangement of an electron-donating methoxy group and two electron-withdrawing groups (chloro and nitrile) on the benzene ring creates a unique platform for diverse chemical transformations. Its core identifiers and key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 127667-00-9 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO | [4] |

| Molecular Weight | 167.59 g/mol | [5] |

| IUPAC Name | This compound | - |

| Synonyms | 4-Chloro-3-cyanoanisole | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 48 - 52 °C | [5] |

| Boiling Point | 276 - 278 °C | [5] |

| Solubility | Insoluble in water. Soluble in ethanol, dichloromethane. | [5] |

| Storage | Store sealed in a dry, cool, well-ventilated area. | [5] |

Spectroscopic Characterization: An Analytical Profile

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

-

δ ~ 7.4-7.5 ppm (d, 1H): This doublet corresponds to the proton at C6, which is ortho to the electron-withdrawing nitrile group and meta to the chloro group.

-

δ ~ 7.1-7.2 ppm (d, 1H): This signal, likely a doublet, corresponds to the proton at C3, which is ortho to the chloro group and meta to the nitrile.

-

δ ~ 6.9-7.0 ppm (dd, 1H): This doublet of doublets represents the proton at C4, positioned ortho to the electron-donating methoxy group and meta to both the chloro and nitrile groups, shifting it upfield.

-

δ ~ 3.8-3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.

Rationale is supported by spectral data of related compounds like 2-methoxybenzonitrile and 2-chloro-5-(trifluoromethyl)benzonitrile.[6][7]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will display eight distinct signals, corresponding to each carbon atom in the unique electronic environment.

-

δ ~ 160-162 ppm: Quaternary carbon C5, attached to the strongly shielding methoxy group.

-

δ ~ 134-136 ppm: Quaternary carbon C2, attached to the deshielding chloro group.

-

δ ~ 133-135 ppm: Aromatic CH carbon (C3).

-

δ ~ 118-120 ppm: Aromatic CH carbon (C6).

-

δ ~ 116-118 ppm: The nitrile carbon (-C≡N).

-

δ ~ 115-117 ppm: Aromatic CH carbon (C4).

-

δ ~ 105-107 ppm: Quaternary carbon C1, ipso to the nitrile group.

-

δ ~ 55-57 ppm: The methoxy group carbon (-OCH₃).

Predicted chemical shifts are based on established substituent effects and data from compounds like 2-methoxybenzonitrile and methyl 5-chloro-2-methoxybenzoate.[8][9]

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear diagnostic peaks for the key functional groups.

-

~2220-2240 cm⁻¹ (strong, sharp): C≡N stretching vibration, characteristic of nitriles.

-

~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2840-2960 cm⁻¹ (medium): Aliphatic C-H stretching of the methoxy group.

-

~1580-1600 cm⁻¹ & ~1470-1490 cm⁻¹ (strong to medium): C=C stretching vibrations within the aromatic ring.

-

~1250-1280 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1020-1040 cm⁻¹ (medium): Symmetric C-O-C stretching.

-

~750-850 cm⁻¹ (strong): C-Cl stretching vibration.

These predictions are consistent with IR spectra of related molecules such as 2-chloro-1-methoxy-4-nitrobenzene.[10]

Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) would reveal key structural information.

-

Molecular Ion (M⁺): A prominent peak at m/z = 167.

-

Isotope Peak (M+2)⁺: A significant peak at m/z = 169, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Key Fragments: Expect fragmentation patterns involving the loss of CH₃ (m/z = 152), CO (from the ether, leading to m/z = 139), and the entire methoxy group (loss of CH₃O, m/z = 136).

Synthesis and Manufacturing Pathway

The most logical and industrially relevant synthesis of this compound proceeds via a two-step sequence starting from 4-chloro-3-nitroanisole, utilizing a reduction followed by a Sandmeyer reaction. The Sandmeyer reaction is a cornerstone of synthetic chemistry for converting aryl amines into a wide variety of functional groups, including nitriles, via a diazonium salt intermediate.[1][11]

Caption: Synthesis of this compound.

Experimental Protocol: Sandmeyer Cyanation

This protocol is a representative procedure based on established methods for the Sandmeyer reaction.[11][12]

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Chloro-5-methoxyaniline (1.0 eq) in a 2M aqueous HCl solution (3.0 eq). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.3 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 2 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

-

Workup: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Heat the mixture to 50-60 °C for 30 minutes to decompose any remaining diazonium salt.

-

Cool the mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups, making it a versatile intermediate.

Caption: Key reactivity pathways for this compound.

Reactions of the Nitrile Group

The nitrile group is a valuable synthetic handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to first yield 2-chloro-5-methoxybenzamide and, upon further reaction, the corresponding 2-chloro-5-methoxybenzoic acid. Careful control of reaction conditions is necessary for selective hydrolysis to the amide.[13]

-

Reduction: The nitrile can be reduced to the primary benzylamine, (2-chloro-5-methoxyphenyl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion is fundamental for introducing an aminomethyl group.

Reactions of the Chloro Group

The chlorine atom, while generally unreactive on an aromatic ring, can participate in certain transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitrile group ortho to the chlorine atom activates the ring towards nucleophilic attack.[14] This allows for the displacement of the chloride by strong nucleophiles (e.g., alkoxides, amines) under forcing conditions (high temperature, strong base). This pathway is crucial for introducing new substituents at the C2 position.[15][16]

-

Cross-Coupling Reactions: The C-Cl bond can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds and the synthesis of highly complex molecules.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a molecular scaffold in the synthesis of high-value compounds, particularly pharmaceuticals. The chloro and methoxy groups are frequently employed by medicinal chemists to modulate the properties of drug candidates.

-

Modulation of Physicochemical Properties: The chlorine atom can enhance metabolic stability and improve binding affinity through halogen bonding, while the methoxy group can improve solubility and act as a hydrogen bond acceptor.

-

Bioactive Scaffolds: Substituted benzonitriles are present in numerous bioactive molecules. The specific 2-chloro-5-methoxy substitution pattern provides a template for creating libraries of compounds for screening. For instance, a related analog, 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, was identified as a potent negative allosteric modulator of the mGlu5 receptor, a target for neurological disorders.[17] Similarly, derivatives of 2-chloro-5-nitrobenzoic acid, a compound accessible from this scaffold via hydrolysis, have shown promise as next-generation antibacterial agents.[4]

Safety, Handling, and Disposal

As a research chemical, this compound must be handled with appropriate precautions.

GHS Hazard Classification: [4]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)

-

Skin Irritation: Category 2 (Causes skin irritation)

-

Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | 127667-00-9 [chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, Specifications [nj-finechem.com]

- 6. rsc.org [rsc.org]

- 7. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]

- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum [chemicalbook.com]

- 10. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. prepchem.com [prepchem.com]

- 17. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-5-methoxybenzonitrile molecular weight

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 2-Chloro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key substituted benzonitrile derivative widely utilized as a foundational building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its precise molecular weight and well-defined physicochemical properties are paramount for stoichiometric accuracy in reaction design, analytical characterization, and the ultimate purity of target compounds. This technical guide provides a detailed examination of the molecular weight of this compound, grounded in both theoretical calculations from atomic weights and a discussion of experimental verification via mass spectrometry. Furthermore, it presents its core physicochemical properties, a representative synthesis protocol, and its applications, offering a comprehensive resource for professionals in chemical research and development.

Introduction and Chemical Identity

This compound, also known by its synonym 4-Chloro-3-cyanoanisole, is an aromatic organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a nitrile group.[1] Its strategic placement of reactive sites makes it a valuable intermediate for introducing the cyanoanisole moiety into larger, more complex structures, particularly in the development of active pharmaceutical ingredients (APIs).[2][3] Understanding its fundamental properties is the first critical step in its effective application.

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, reactivity, and solubility, which are crucial parameters in a laboratory and industrial setting.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆ClNO | [1][2][4][5] |

| Molecular Weight | 167.59 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 48 - 52 °C | [4] |

| Boiling Point | 276 - 278 °C | [4] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [4] |

| CAS Number | 127667-00-9 | [1][2][5] |

Molecular Weight Determination: A Comprehensive Analysis

The molecular weight is one of the most fundamental and critical properties of a chemical compound. It is derived from the molecular formula and the atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₈H₆ClNO). The calculation relies on the standard atomic weights of each element, which are the weighted averages of the masses of their naturally occurring isotopes.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 167.592 |

Note: Standard atomic weights are based on IUPAC data.[6][7][8][9][10] The final calculated value of 167.592 g/mol is consistent with the widely reported molecular weight of 167.59 g/mol .

The use of weighted-average atomic weights is crucial for accuracy. For instance, chlorine naturally exists as two primary stable isotopes, ³⁵Cl (approximately 76%) and ³⁷Cl (approximately 24%), resulting in a standard atomic weight of about 35.45 g/mol rather than an integer value.[6][11]

Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise molecular weight, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

This protocol outlines a self-validating system for confirming the molecular mass of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol. The choice of a polar aprotic or protic solvent facilitates solubilization and is compatible with electrospray ionization.

-

Vortex the solution until the sample is completely dissolved, creating a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This concentration is optimal for most mass spectrometers, preventing detector saturation.

-

-

Instrument Setup (ESI-Q-TOF Mass Spectrometer):

-

Calibrate the instrument using a known standard (e.g., sodium formate) immediately prior to the analysis to ensure high mass accuracy.

-

Set the ion source to positive electrospray ionization (ESI+) mode. While this molecule does not have a readily ionizable basic site, proton adducts [M+H]⁺ or other adducts like [M+Na]⁺ can be observed.

-

Set key parameters: Capillary voltage (~3.5 kV), nebulizer gas pressure (~1-2 bar), and drying gas flow rate (~8-10 L/min) and temperature (~200-250 °C). These parameters are optimized to ensure efficient desolvation and ionization without causing fragmentation.

-

-

Data Acquisition and Analysis:

-

Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).

-

Analyze the resulting spectrum for the mass-to-charge ratio (m/z) corresponding to the protonated molecule, [C₈H₆ClNO + H]⁺, which should appear at approximately m/z 168.59.

-

Crucially, examine the isotopic pattern. The presence of chlorine gives a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity approximately one-third that of the main M peak (from the ³⁵Cl isotope), providing definitive confirmation of a chlorine-containing compound.

-

Caption: Workflow for experimental verification of molecular weight via ESI-MS.

Representative Synthesis

This compound can be synthesized via the methylation of its corresponding phenol. The following protocol is based on established chemical principles.

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-hydroxybenzonitrile (1 equivalent).

-

Add a suitable polar aprotic solvent, such as acetone or acetonitrile (approx. 10 mL per gram of starting material).

-

Add anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents). K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate which is a more potent nucleophile.

-

-

Methylation:

-

Add a methylating agent, such as dimethyl sulfate (DMS, (CH₃)₂SO₄, ~1.2 equivalents) or methyl iodide (CH₃I), to the stirring suspension dropwise at room temperature. These are powerful electrophiles that readily react with the nucleophilic phenoxide.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with water and brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

-

Caption: General workflow for the synthesis of this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | 127667-00-9 | FC70696 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, Specifications [nj-finechem.com]

- 5. This compound | 127667-00-9 [chemicalbook.com]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Chloro-5-methoxybenzonitrile: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-5-methoxybenzonitrile (CAS No. 127667-00-9), a pivotal intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1][2] We delve into its core molecular structure, elucidated through a multi-pronged spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines a validated synthetic pathway, discusses the compound's reactivity, and explores its functional role as a versatile building block in modern drug discovery. Detailed, field-tested protocols for synthesis and analytical characterization are provided to ensure reproducibility and adherence to the highest standards of scientific integrity. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this key chemical entity.

Introduction and Core Significance

This compound is a substituted aromatic nitrile, a class of compounds widely utilized in medicinal chemistry. Its structure, featuring a strategically functionalized benzene ring with chloro, methoxy, and cyano groups, makes it an exceptionally valuable precursor for creating more complex molecular architectures.[1] The presence and specific arrangement of these functional groups—a halogen for cross-coupling reactions, a methoxy group to modulate electronic properties and solubility, and a nitrile group that can be hydrolyzed or reduced—offer multiple avenues for synthetic diversification.

Small functional groups like chloro and methoxy substituents can profoundly influence a ligand's interaction with the binding pockets of proteins.[3][4] Understanding the properties of intermediates like this compound is therefore not merely an academic exercise but a foundational requirement for rational drug design and the development of novel therapeutics.[5]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring where the nitrile group (-C≡N) defines the first carbon position. A chlorine atom is substituted at position 2, and a methoxy group (-OCH₃) is at position 5. This arrangement gives rise to its systematic name, this compound, and an alternative name, 4-chloro-3-cyanoanisole.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 127667-00-9 | [1][2][6][7] |

| Molecular Formula | C₈H₆ClNO | [1][2][8] |

| Molecular Weight | 167.59 g/mol | [1][8][9] |

| Appearance | Off-white to light yellow solid | [7][9] |

| Melting Point | 48 - 52 °C | [9] |

| Boiling Point | 276 - 278 °C | [9] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane).[9] | [9] |

| SMILES | COC1=CC(=C(C=C1)Cl)C#N | [1] |

| InChI Key | Not readily available in search results. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through functional group manipulation of readily available precursors. A prevalent method involves the methylation of a phenolic hydroxyl group, a classic Williamson ether synthesis, followed by reactions to install the nitrile.

One documented pathway begins with 2-chloro-5-hydroxybenzonitrile.[1] The hydroxyl group is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate or methyl iodide to form the methoxy ether.

Another potential route starts from 4-Chloroanisole, introducing the nitrile group via a cyanation reaction, possibly using Copper(I) Cyanide.[7] The choice of pathway often depends on the cost and availability of starting materials and the desired scale of the reaction.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow, emphasizing the key transformations required.

Caption: Generalized synthetic pathways to this compound.

Spectroscopic Elucidation of Structure

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization. The principles outlined here are based on standard spectroscopic data for analogous compounds.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three protons of the methoxy group. The substitution pattern dictates their chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will reveal eight unique carbon signals: one for the methoxy carbon, one for the nitrile carbon, and six for the aromatic carbons, each in a distinct electronic environment.

Table 2: Predicted NMR Spectroscopic Data

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5-7.7 | d | Aromatic H adjacent to CN |

| ~7.3-7.5 | dd | Aromatic H between Cl and methoxy | |

| ~6.9-7.1 | d | Aromatic H adjacent to methoxy | |

| ~3.8-3.9 | s | -OCH₃ protons | |

| ¹³C NMR | ~160 | s | C-OCH₃ |

| ~135-140 | s | C-Cl | |

| ~115-135 | s | Other aromatic carbons (4 signals) | |

| ~115-120 | s | -C≡N | |

| ~100-110 | s | C-CN | |

| ~56 | s | -OCH₃ |

(Note: Predicted values are based on typical ranges for similar functional groups and substitution patterns.)[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the specific functional groups present in the molecule by their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2220-2240 | -C≡N (Nitrile) | Stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~1580-1600, ~1475 | Aromatic C=C | Ring Stretching |

| ~1250-1280 | Aryl-O (Ether) | Asymmetric Stretching |

| ~1020-1050 | Aryl-O (Ether) | Symmetric Stretching |

| ~700-800 | C-Cl | Stretching |

(Note: Values are typical ranges for the indicated functional groups.)[10][14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 167.6. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 169.6 with about one-third the intensity of the [M]⁺ peak is expected, confirming the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of a methyl group (-CH₃) from the methoxy moiety or the loss of the entire methoxy group (-OCH₃).

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. Its utility is exemplified by its role as a key intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5).[15] In one such discovery program, this benzonitrile derivative served as a core fragment that was elaborated through structure-based design to produce potent and selective drug candidates.[15]

The chloro and methoxy groups are not mere synthetic handles; they play crucial roles in modulating the pharmacological and pharmacokinetic properties of the final drug molecule.[3][4]

-

The Chloro Group: Can form halogen bonds, increase metabolic stability by blocking sites of oxidation, and improve membrane permeability.

-

The Methoxy Group: Can act as a hydrogen bond acceptor, influence conformation, and be metabolically labile (O-demethylation), providing a potential "soft spot" for metabolism if desired.

The strategic placement of these groups in this compound provides a pre-organized framework that medicinal chemists can exploit to fine-tune the properties of a lead compound.

Workflow: From Intermediate to Drug Candidate

Caption: Role of the intermediate in a typical drug discovery pipeline.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.[2]

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[2][16] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9][17] Keep away from heat, ignition sources, and incompatible substances such as strong oxidizing agents.[9]

-

First Aid: In case of contact, flush eyes immediately with water for at least 15 minutes.[18] For skin contact, wash with plenty of soap and water.[2] If inhaled, move to fresh air.[18] Seek immediate medical attention in all cases of significant exposure.[2]

Experimental Protocols

The following protocols are standardized methodologies for the analytical characterization of this compound, designed for accuracy and reproducibility.

Protocol 1: NMR Spectroscopic Analysis for Structural Confirmation

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[12]

-

Internal Standard: Ensure the solvent contains an internal standard (e.g., 0.03% Tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Use a standard single-pulse program on a 400 MHz (or higher) spectrometer.

-

Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks.

Protocol 2: HPLC Analysis for Purity Assessment

-

Instrumentation: Utilize a standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, and an autosampler.[12]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (ACN) and water (e.g., 70:30 v/v). To improve peak shape, add 0.1% formic acid or phosphoric acid to the aqueous component. Degas the mobile phase before use.[19]

-

Standard Preparation: Create a stock solution by accurately weighing ~10 mg of the compound and dissolving it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[12]

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: Set the wavelength to the absorbance maximum of the compound (e.g., 254 nm, or determine via UV scan).[12]

-

-

Analysis: Inject the prepared sample. The purity of the compound can be determined using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

References

- 1. This compound | 127667-00-9 | FC70696 [biosynth.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. drughunter.com [drughunter.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. This compound | 127667-00-9 [chemicalbook.com]

- 8. This compound | 127667-00-9 [chemicalbook.com]

- 9. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, Specifications [nj-finechem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biosynth.com [biosynth.com]

- 17. Benzonitrile, 2-Chloro-5-Methoxy- | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 18. fishersci.com [fishersci.com]

- 19. benchchem.com [benchchem.com]

Spectroscopic data of 2-Chloro-5-methoxybenzonitrile

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-methoxybenzonitrile

Introduction

In the fields of medicinal chemistry and materials science, the precise characterization of molecular structures is a foundational requirement for innovation. This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules. Its utility is intrinsically linked to its purity and confirmed structure, which can be unequivocally determined through a multi-faceted spectroscopic approach. Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing its electronic and vibrational properties.[1]

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures. It is designed for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control. The methodologies and interpretations presented herein are grounded in established best practices to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The arrangement of substituents on the benzonitrile core dictates its unique spectroscopic signature. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating methoxy group, creates a distinct electronic environment that is interrogated by various spectroscopic methods.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule.[1] For this compound, we expect to see signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H6 | ~7.5 | d | ~2.5 | 1H |

| H4 | ~7.3 | dd | ~8.5, 2.5 | 1H |

| H3 | ~7.0 | d | ~8.5 | 1H |

| -OCH₃ | ~3.8 | s | - | 3H |

Interpretation:

-

-OCH₃ Protons: The methoxy group protons are expected to appear as a sharp singlet around 3.8 ppm, a typical region for methoxy groups attached to an aromatic ring.

-

Aromatic Protons:

-

H6: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-donating methoxy group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H4.

-

H4: This proton is coupled to both H3 and H6, resulting in a doublet of doublets.

-

H3: This proton is ortho to the electron-donating methoxy group, causing an upfield shift relative to the other aromatic protons. It will appear as a doublet due to coupling with H4.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-CN) | ~110 |

| C2 (C-Cl) | ~135 |

| C3 | ~115 |

| C4 | ~125 |

| C5 (C-O) | ~160 |

| C6 | ~118 |

| -C≡N | ~117 |

| -OCH₃ | ~56 |

Interpretation:

-

Quaternary Carbons: The carbons bearing the substituents (C1, C2, C5) will have distinct chemical shifts. C5, attached to the highly electronegative oxygen, is expected to be the most downfield among the aromatic carbons. C2, attached to chlorine, will also be significantly downfield.

-

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the 115-125 ppm range.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected around 56 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) | Medium |

| ~2230-2220 | C≡N stretch | Strong, Sharp |

| ~1600, ~1480 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | Aryl-O stretch (asymmetric) | Strong |

| ~1050 | Aryl-O stretch (symmetric) | Medium |

| ~800-700 | C-Cl stretch | Strong |

Interpretation:

-

The most characteristic peak will be the strong, sharp absorption for the nitrile (C≡N) group around 2225 cm⁻¹.[2]

-

The presence of the methoxy group will be confirmed by the C-H stretches just below 3000 cm⁻¹ and the strong C-O stretching bands.

-

Aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.

-

The C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we expect to see a molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 167. The presence of chlorine will result in an M+2 peak at m/z = 169 with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3]

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 152.

-

Loss of a chlorine radical (•Cl) to give a fragment at m/z = 132.

-

Loss of the entire methoxy group (•OCH₃) to give a fragment at m/z = 136.

-

Loss of carbon monoxide (CO) from the fragment at m/z=152 to give a fragment at m/z=124.

-

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols that serve as a starting point and can be optimized for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.[1]

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for pure samples.[4]

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.[4]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Compare the obtained spectrum with spectral libraries (e.g., NIST) if available.

-

Diagram 3: General Spectroscopic Characterization Workflow

References

An In-depth Technical Guide to the NMR Spectra of 2-Chloro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 2-chloro-5-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. While experimental spectra for this specific compound are not widely available in public databases, this document offers a comprehensive, predicted analysis based on established principles of NMR spectroscopy and comparative data from structurally related molecules. This approach provides a robust framework for the unambiguous characterization and quality control of this compound.

Introduction to this compound and the Role of NMR

This compound (C₈H₆ClNO) is a substituted benzonitrile with a molecular weight of 167.59 g/mol .[1] Its structure, featuring a benzene ring with chloro, methoxy, and nitrile substituents, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups is critical to its reactivity and the properties of the resulting downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, NMR is essential for confirming its identity, assessing its purity, and ensuring the correct isomeric form has been synthesized.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, it will outline a comprehensive, field-proven protocol for the preparation and acquisition of high-quality NMR data for this and similar small molecules.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.[3] The nitrile (-CN) and chloro (-Cl) groups are electron-withdrawing, while the methoxy (-OCH₃) group is electron-donating.

The predicted ¹H NMR spectral data is summarized in the table below, followed by a detailed explanation of the signal assignments.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.4 - 7.6 | d | ~ 8.0 - 9.0 | 1H |

| H-4 | ~ 7.0 - 7.2 | dd | J ≈ 8.0 - 9.0, J ≈ 2.5 - 3.0 | 1H |

| H-6 | ~ 7.1 - 7.3 | d | ~ 2.5 - 3.0 | 1H |

| -OCH₃ | ~ 3.8 - 3.9 | s | - | 3H |

Analysis of Predicted ¹H NMR Signals

-

Aromatic Protons (H-3, H-4, H-6): The three aromatic protons are in distinct chemical environments and are expected to appear as separate signals.

-

H-3: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-withdrawing chloro group. This deshielding environment will likely result in its signal appearing at the most downfield position in the aromatic region, predicted to be around 7.4 - 7.6 ppm . It will be split into a doublet due to coupling with H-4, with a typical ortho coupling constant of approximately 8.0 - 9.0 Hz.

-

H-4: This proton is situated ortho to the electron-donating methoxy group and ortho to H-3, as well as meta to the chloro group. The competing electronic effects are predicted to place its signal in the range of 7.0 - 7.2 ppm . The signal will appear as a doublet of doublets (dd) due to coupling with both H-3 (ortho coupling, J ≈ 8.0 - 9.0 Hz) and H-6 (meta coupling, J ≈ 2.5 - 3.0 Hz).

-

H-6: This proton is positioned ortho to the electron-withdrawing chloro group and ortho to the electron-donating methoxy group. Its chemical shift is anticipated to be around 7.1 - 7.3 ppm . The signal will be a doublet due to the smaller meta coupling with H-4 (J ≈ 2.5 - 3.0 Hz).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at approximately 3.8 - 3.9 ppm .[4]

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the methoxy carbon. The chemical shifts are predicted based on the substituent effects.[5]

The predicted ¹³C NMR spectral data is summarized in the table below, followed by a detailed explanation of the signal assignments.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 110 - 115 |

| C-2 | ~ 135 - 140 |

| C-3 | ~ 130 - 135 |

| C-4 | ~ 118 - 123 |

| C-5 | ~ 160 - 165 |

| C-6 | ~ 115 - 120 |

| -CN | ~ 117 - 120 |

| -OCH₃ | ~ 55 - 60 |

Analysis of Predicted ¹³C NMR Signals

-

Aromatic Carbons (C-1 to C-6):

-

C-1: This carbon is attached to the nitrile group. Its chemical shift is predicted to be in the range of 110 - 115 ppm .

-

C-2: This carbon is bonded to the chloro group, which causes a downfield shift. Its signal is expected around 135 - 140 ppm .

-

C-3: This carbon, situated between two electron-withdrawing groups, is predicted to have a chemical shift of approximately 130 - 135 ppm .

-

C-4: This carbon is predicted to appear in the range of 118 - 123 ppm .

-

C-5: The carbon attached to the strongly electron-donating methoxy group will be the most downfield of the aromatic carbons, with a predicted chemical shift of 160 - 165 ppm .

-

C-6: This carbon is expected to have a chemical shift in the range of 115 - 120 ppm .

-

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the range of 117 - 120 ppm .

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a signal around 55 - 60 ppm .[4]

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and carefully executed experimental procedure is paramount. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[6]

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][7]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity

-

High-quality, clean, and unscratched 5 mm NMR tubes and caps

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[6]

-

Transfer to NMR Tube: Using the Pasteur pipette, carefully transfer the clear solution into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for preparing a small molecule sample for NMR analysis.

NMR Spectrometer Setup and Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Typical Acquisition Parameters for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): ~16 ppm

Typical Acquisition Parameters for ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): ~1 second

-

Spectral Width (sw): ~240 ppm

Caption: General workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous compounds. The detailed analysis of expected chemical shifts, multiplicities, and coupling constants, coupled with a robust experimental protocol, offers researchers, scientists, and drug development professionals a valuable resource for the characterization of this important chemical intermediate. The application of these principles and protocols will facilitate the confident structural verification and quality assessment of this compound in a research and development setting.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, Specifications [nj-finechem.com]

- 2. 2-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 85504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

2-Chloro-5-methoxybenzonitrile IR spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-methoxybenzonitrile

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. Moving beyond a simple peak listing, this document elucidates the theoretical underpinnings and practical considerations for obtaining and interpreting a high-quality Fourier Transform Infrared (FTIR) spectrum. We will explore the characteristic vibrational modes of the nitrile, methoxy, and chloro-substituted aromatic functionalities, supported by established spectroscopic principles and comparative data from closely related structures. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently utilize IR spectroscopy for the structural verification and quality control of this important molecule.

Introduction: The Vibrational Signature of a Key Intermediate

This compound serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a trisubstituted benzene ring with a nitrile (-C≡N), a chloro (-Cl), and a methoxy (-OCH₃) group, gives rise to a unique and information-rich infrared spectrum. Infrared spectroscopy probes the vibrational transitions of a molecule by measuring its absorption of infrared radiation. These vibrations, which include stretching and bending of bonds, are quantized and occur at specific frequencies determined by the bond strength, the mass of the bonded atoms, and the overall molecular environment.

The resulting IR spectrum is a molecular fingerprint, providing invaluable information for:

-

Structural Confirmation: Verifying the presence of key functional groups and the overall substitution pattern.

-

Purity Assessment: Detecting the presence of impurities or starting materials.

-

Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

This guide will provide a detailed walkthrough of the experimental procedure for acquiring an FTIR spectrum of solid this compound and a thorough interpretation of its spectral features.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[1][2] For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[2] The goal is to disperse the sample uniformly in an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.[1]

Rationale for the KBr Pellet Method

Potassium Bromide is the standard for solid-state FTIR analysis because it is transparent to infrared radiation across the typical mid-IR range (4000-400 cm⁻¹) and possesses a plasticity that allows it to form a clear, glass-like disc under pressure.[2] This method effectively creates a "solid-state solution" of the analyte, allowing the IR beam to pass through with minimal scattering.

Step-by-Step Methodology for KBr Pellet Preparation

The following protocol is a self-validating system; adherence to these steps will mitigate common sources of error, such as moisture contamination and non-uniform sample dispersion.

-

Equipment Preparation:

-

Thoroughly clean an agate mortar and pestle, and the components of a pellet die (die set, anvils, and plunger) with a volatile solvent such as acetone, and dry them completely.[1][2]

-

To eliminate any adsorbed moisture, which can introduce significant interfering peaks (broad absorption around 3400 cm⁻¹ and a peak around 1630 cm⁻¹), gently heat the mortar, pestle, and die set in an oven at ~110°C for at least one hour and allow them to cool to room temperature in a desiccator before use.[3]

-

-

Sample and KBr Preparation:

-

Use high-purity, spectroscopy-grade KBr powder that has been stored in a desiccator.

-

Place approximately 1-2 mg of this compound into the agate mortar.

-

Grind the sample into a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[4]

-

Add 100-200 mg of the dry KBr powder to the mortar. The optimal sample concentration in KBr is between 0.2% and 1% by weight.[1][4]

-

Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogeneous mixture. Avoid overly aggressive grinding at this stage to prevent excessive moisture absorption.[3]

-

-

Pellet Formation:

-

Assemble the pellet die. Transfer a portion of the sample-KBr mixture into the die body, ensuring an even distribution over the anvil surface.

-

Place the plunger into the die body and transfer the assembly to a hydraulic press.

-

If using a vacuum die, apply a vacuum for a few minutes to remove trapped air and moisture.[1]

-

Gradually apply a pressure of 8-10 metric tons for a standard 13 mm die.[3][5]

-

Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent disc.[3]

-

Carefully release the pressure and disassemble the die to retrieve the pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

Experimental Workflow Diagram

Caption: KBr Pellet Preparation and FTIR Analysis Workflow.

Spectral Analysis and Interpretation

The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The interpretation below is based on established group frequencies and data from computational and experimental studies of similar substituted benzonitriles.[6][7][8]

Key Vibrational Modes and Their Assignments

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on the benzene ring. The presence of multiple peaks in this region is common. |

| 2980 - 2850 | Methoxy C-H Stretch (asymmetric & symmetric) | Medium | Arises from the C-H bonds of the -OCH₃ group. Asymmetric stretches typically appear at higher wavenumbers than symmetric ones.[9] |

| 2240 - 2220 | Nitrile C≡N Stretch | Strong, Sharp | This is the most diagnostic peak for a nitrile. For aromatic nitriles, this peak is at a lower frequency than for saturated nitriles due to conjugation with the aromatic ring, which weakens the C≡N bond.[6] |

| 1600 - 1580 | Aromatic C=C Stretch (in-ring) | Medium | Two bands are typically observed in this region for aromatic compounds. |

| 1500 - 1400 | Aromatic C=C Stretch (in-ring) | Medium | The exact positions and intensities are sensitive to the substitution pattern. |

| 1475 - 1440 | Methoxy C-H Bend (asymmetric) | Medium | Bending (scissoring and rocking) vibrations of the methyl group. |

| 1280 - 1240 | Aryl-O Stretch (asymmetric) | Strong | Characteristic of the C-O-C linkage in an aryl ether (methoxy group). This is often a strong and prominent band. |

| 1100 - 1000 | Aryl-O Stretch (symmetric) | Medium | The second C-O stretching vibration of the methoxy group. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 860-900 cm⁻¹ region.[10] |

| 800 - 600 | C-Cl Stretch | Strong | The position of this band can vary depending on the molecular environment but is typically found in the fingerprint region. A study on a similar molecule, 2-chloro-3-methoxybenzonitrile, assigned the C-Cl stretching mode at 890 cm⁻¹.[7] |

Detailed Interpretation

-

Nitrile Group (-C≡N): The most unambiguous feature in the spectrum will be a strong, sharp absorption band in the 2240-2220 cm⁻¹ region.[6] Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. The position is indicative of an aromatic nitrile, shifted to a lower wavenumber compared to aliphatic nitriles (2260-2240 cm⁻¹) due to electronic conjugation with the benzene ring.[6]

-

Methoxy Group (-OCH₃): The methoxy group provides several distinct signatures. Look for C-H stretching vibrations between 2980-2850 cm⁻¹.[9] More importantly, the asymmetric and symmetric C-O-C stretches will appear as strong bands in the 1280-1240 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively. These are characteristic of aryl ethers.

-

Aromatic Ring & Substituents: The aromatic nature of the molecule is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C in-ring stretching vibrations between 1600-1400 cm⁻¹. The substitution pattern (1,2,4-trisubstituted) is best determined by the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. The C-Cl stretch is expected in the lower frequency "fingerprint" region (800-600 cm⁻¹), and its assignment can be supported by computational studies.[7]

Molecular Structure and Key Vibrational Modes

Caption: Structure and primary vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound is a powerful tool for its unambiguous identification and quality assessment. By understanding the characteristic vibrational frequencies of the nitrile, methoxy, chloro, and aromatic functionalities, researchers can confidently interpret spectral data. The nitrile stretch around 2230 cm⁻¹, the strong aryl ether C-O stretch near 1260 cm⁻¹, and the specific pattern of C-H out-of-plane bends in the fingerprint region provide a robust and unique spectral signature. Adherence to the detailed experimental protocol for KBr pellet preparation is paramount for obtaining a high-quality, reproducible spectrum, ensuring the integrity of analytical results in research and pharmaceutical development.

References

- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. ijermt.org [ijermt.org]